Product packaging for 3-(5-Nitro-2-furanyl)-2-propenenitrile(Cat. No.:CAS No. 7186-98-3)

3-(5-Nitro-2-furanyl)-2-propenenitrile

Cat. No.: B3357293
CAS No.: 7186-98-3
M. Wt: 164.12 g/mol
InChI Key: WCPYCTGNBUHOOF-OWOJBTEDSA-N
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Description

3-(5-Nitro-2-furanyl)-2-propenenitrile is a chemical compound with the molecular formula C₇H₄N₂O₃, built around a propenenitrile (acrylonitrile) core that is substituted with a 5-nitrofuran group . This structure places it within the family of nitrofuran derivatives, a class of compounds known for their diverse research applications. The compound is identified in chemical databases with the CAS Registry Number 24478-47-5 and is listed in the LINCS Small Molecule repository (LSM-6677), indicating its use or profiling in scientific screening efforts . The propenenitrile backbone and the nitroalkane functionality within its structure are valuable handles in organic synthesis. Nitroalkanes are versatile intermediates that can undergo various transformations, such as reduction to amines or conversion to carbonyl compounds . These reactions make derivatives of this compound potential building blocks for the synthesis of more complex molecules in medicinal and synthetic chemistry research. This product is intended for research purposes only and is not approved for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O3 B3357293 3-(5-Nitro-2-furanyl)-2-propenenitrile CAS No. 7186-98-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(5-nitrofuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c8-5-1-2-6-3-4-7(12-6)9(10)11/h1-4H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPYCTGNBUHOOF-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7186-98-3
Record name 2-Propenenitrile, 3-(5-nitro-2-furanyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007186983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Chemical Transformations of 3 5 Nitro 2 Furanyl 2 Propenenitrile

Precursor Synthesis Strategies for 5-Nitro-2-furancarbaldehyde and Related Intermediates

The principal precursor for the synthesis of 3-(5-Nitro-2-furanyl)-2-propenenitrile is 5-Nitro-2-furancarbaldehyde. The industrial production of this intermediate often starts from furfural (B47365), an inexpensive and readily available platform chemical derived from biomass. The synthesis involves a two-step process: nitration followed by oxidation, or vice-versa.

A common route involves the nitration of a 2-furaldehyde derivative. For instance, 2-furaldehyde can be converted to 5-nitrofurfural diacetate, which is then hydrolyzed to yield 5-nitro-2-furaldehyde (B57684). chemicalbook.com The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, a standard method for introducing nitro groups onto aromatic rings.

Alternatively, furfural can first be oxidized to 2-furancarboxylic acid. mdpi.com This acid is then subjected to nitration to produce 5-nitro-2-furancarboxylic acid. Subsequent chemical modifications are required to convert the carboxylic acid group into an aldehyde, thus forming 5-nitro-2-furaldehyde. mdpi.com This aldehyde is a crucial reagent, not only in the synthesis of the title compound but also as a derivatizing agent in analytical chemistry for the detection of nitrofuran metabolites. nih.govnih.gov

Table 1: Key Intermediates in the Synthesis of 5-Nitro-2-furancarbaldehyde

Compound NameFormulaRole
FurfuralC₅H₄O₂Starting Material
2-Furancarboxylic acidC₅H₄O₃Oxidized Intermediate
5-Nitro-2-furancarboxylic acidC₅H₃NO₅Nitrated Intermediate
5-Nitrofurfural diacetateC₉H₉NO₇Stable Intermediate
5-Nitro-2-furancarbaldehydeC₅H₃NO₄Direct Precursor

Knoevenagel Condensation as a Primary Synthetic Route for this compound

The Knoevenagel condensation is the cornerstone reaction for the synthesis of this compound. researchgate.net This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups).

In this specific synthesis, 5-nitro-2-furancarbaldehyde is reacted with a suitable active methylene compound, such as cyanoacetic acid or its esters (e.g., ethyl cyanoacetate), or malononitrile (B47326). researchgate.netnih.gov The reaction is typically catalyzed by a weak base like piperidine, pyridine, or an ammonium (B1175870) salt like ammonium acetate. researchgate.net The reaction proceeds through the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the C=C double bond, yielding the propenenitrile product. researchgate.net

The use of different active methylene compounds can lead to various derivatives, but for the synthesis of the title nitrile, malononitrile or cyanoacetic acid derivatives are employed. nih.govsigmaaldrich.com The reaction conditions, such as the choice of catalyst, solvent, and temperature, can be optimized to maximize the yield and purity of the (E)-isomer, which is typically the more stable product. nih.gov

Table 2: Knoevenagel Condensation for this compound

AldehydeActive Methylene CompoundCatalystProduct
5-Nitro-2-furancarbaldehydeMalononitrilePiperidine2-(5-Nitro-2-furfurylidene)malononitrile
5-Nitro-2-furancarbaldehydeEthyl Cyanoacetate (B8463686)PiperidineEthyl 2-cyano-3-(5-nitro-2-furyl)acrylate
5-Nitro-2-furancarbaldehydeCyanoacetic AcidAmmonium AcetateThis compound (after decarboxylation)

Derivatization Approaches to this compound Analogues and Heterocyclic Systems

The propenenitrile scaffold of the title compound allows for a wide range of chemical modifications to produce various analogues and more complex heterocyclic structures.

Synthesis of 3-(5-Nitro-2-furyl)acrylamides and Esters

The nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-(5-nitro-2-furyl)propenoic acid. This acid can then be converted to an acyl chloride, typically using thionyl chloride or oxalyl chloride. The resulting 3-(5-nitro-2-furyl)acryloyl chloride is a versatile intermediate that readily reacts with various primary and secondary amines to yield a diverse library of 3-(5-nitro-2-furyl)acrylamides. nih.gov For example, nineteen different acrylamides were prepared via this method, including N-(2-hydroxypropyl)-3-(5-nitro-2-furyl) acrylamide. nih.gov Further derivatization can be achieved, such as the N-acetylation of the acrylamide. rsc.org

Ester derivatives, such as ethyl 2-cyano-3-(5-nitro-2-furyl)acrylate, are directly synthesized via the Knoevenagel condensation of 5-nitro-2-furancarbaldehyde with the corresponding cyanoacetate ester. rsc.org

Formation of Oxadiazole and Triazole Derivatives from this compound

The nitrile functionality is a key handle for the construction of five-membered aromatic heterocycles like oxadiazoles (B1248032) and triazoles.

Oxadiazoles: 2,5-Disubstituted-1,3,4-oxadiazoles can be synthesized from the corresponding carboxylic acid derivative. The 3-(5-nitro-2-furyl)propenoic acid can be reacted with a hydrazine (B178648) to form a diacylhydrazine intermediate, which is then cyclized under dehydrating conditions (e.g., using POCl₃ or trifluoromethanesulfonic anhydride) to yield the 1,3,4-oxadiazole (B1194373) ring. chemscene.com Another pathway involves the conversion of the nitrile to an amidoxime, which can then be cyclized with an appropriate reagent. A notable related compound is Furamizole, a nitrofuran derivative containing a 1,3,4-oxadiazole ring, highlighting the compatibility of the nitrofuran moiety with oxadiazole synthesis.

Triazoles: The nitrile group can participate in cycloaddition reactions to form triazole rings. For instance, copper-catalyzed reactions of nitriles with amides or other nitrogen sources can lead to the formation of 3,5-disubstituted-1,2,4-triazoles. The synthesis often involves the formation of an amidine or amidrazone intermediate which then undergoes cyclization. Various methods exist for triazole synthesis, including metal-free click reactions and reactions with azides, offering multiple potential routes to transform the propenenitrile side chain into a triazole heterocycle.

Reaction Kinetics and Mechanistic Pathways of Synthetic Transformations

Detailed experimental studies on the reaction kinetics and mechanistic pathways specifically for transformations of this compound are not widely available in the literature. However, the mechanistic course can be inferred from the general principles of conjugate reduction and the observed reactivity.

The standard mechanism for the 1,4-reduction of an α,β-unsaturated nitrile by a hydride reagent involves the nucleophilic attack of the hydride on the electrophilic β-carbon. This transfer forms a resonance-stabilized enolate or keteniminate intermediate. umich.edu This intermediate is then protonated, typically during aqueous workup, at the α-carbon to yield the saturated nitrile product.

The key to the observed decomposition of this compound likely lies in the stability of this intermediate. The potent electron-withdrawing nature of the 5-nitro-2-furanyl group significantly influences the electron distribution across the conjugated system. Upon hydride addition to the β-carbon, the resulting anionic intermediate would have significant electron density delocalized onto the furan (B31954) ring and the nitro group.

The proposed mechanistic issue is the instability of the partially reduced nitrofuran system. It is well-known that the reduction of nitroaromatic compounds can proceed through radical anion intermediates. It is plausible that the enolate/keteniminate intermediate formed after initial hydride attack is unstable and undergoes further, uncontrolled reactions initiated by the nitro group before it can be quenched to the desired saturated nitrile. This could involve single-electron transfer processes or intramolecular redox reactions, leading to fragmentation and polymerization, which manifests as the observed decomposition. nih.gov

In essence, the reaction pathway diverges from the productive reduction route to a destructive one due to the electronic influence and inherent reactivity of the nitro group, which turns a key intermediate into a highly unstable species. Overcoming this would require a transformation that avoids such intermediates or stabilizes them, a significant mechanistic challenge that has yet to be solved for this particular molecule.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 5 Nitro 2 Furanyl 2 Propenenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in 3-(5-nitro-2-furanyl)-2-propenenitrile can be mapped.

In the ¹H NMR spectrum, distinct signals are expected for the protons on the furan (B31954) ring and the vinyl protons of the propenenitrile chain. The two protons on the furan ring, being in different chemical environments, would typically appear as doublets due to coupling with each other. The protons of the C=C double bond would also appear as doublets, with a coupling constant characteristic of a trans configuration, which is generally the more stable isomer. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the adjacent nitro and cyano groups. For instance, ¹H NMR spectra of similar 5-nitrofurfural derivatives show aromatic proton signals that can be influenced by the solvent and substituents. researchgate.netwalshmedicalmedia.com

The ¹³C NMR spectrum provides information on the carbon skeleton. It would show distinct signals for each of the seven carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to appear in the 110-120 ppm region. The carbons of the furan ring and the alkene would have chemical shifts in the aromatic/alkene region (typically 100-160 ppm), with the carbon atom bonded to the nitro group being significantly deshielded. Spectroscopic data from related nitrofuran derivatives and other substituted propenenitriles serve as a valuable reference for assigning these shifts. scielo.brrsc.org Computational methods, such as Density Functional Theory (DFT), can also be used to predict chemical shifts, which are then compared with experimental data to confirm the relative configuration of the molecule. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Furan H-3 ~7.4-7.6 (d)-Influenced by the adjacent nitro group.
Furan H-4 ~7.2-7.4 (d)-Coupled to H-3.
Vinyl H-α ~6.0-6.5 (d)~100-110Alpha to the nitrile group.
Vinyl H-β ~7.5-8.0 (d)~140-150Beta to the nitrile, adjacent to the furan ring.
Furan C-2 -~150-155Attached to the propenenitrile substituent.
Furan C-3 -~112-115
Furan C-4 -~118-122
Furan C-5 -~155-160Attached to the nitro group.
Vinyl C-α -~100-110
Vinyl C-β -~140-150
Nitrile C -~115-120

Note: Values are estimates based on data for analogous structures and general substituent effects in NMR spectroscopy. organicchemistrydata.orgorganicchemistrydata.org d denotes a doublet.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The structure of this compound contains several chromophores—the nitro-substituted furan ring and the conjugated propenenitrile system—which absorb UV-Vis radiation. The extended conjugation across the furan ring and the propenenitrile moiety allows for π→π∗ transitions. libretexts.org These transitions, involving the promotion of an electron from a π bonding orbital to a π∗ antibonding orbital, are typically intense and occur at longer wavelengths due to the delocalized system.

Additionally, the presence of non-bonding electrons on the oxygen atom of the furan ring and the oxygen atoms of the nitro group allows for n→π∗ transitions. libretexts.org These involve moving an electron from a non-bonding orbital to a π∗ antibonding orbital. Compared to π→π∗ transitions, n→π∗ transitions are generally less intense and can be sensitive to solvent polarity. libretexts.orgyoutube.com The analysis of these electronic transitions provides insight into the electronic structure and conjugation effects within the molecule, which are often correlated with the biological or chemical reactivity of nitrofuran compounds. nih.gov

Table 2: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Relative Intensity Expected Wavelength Region
π → π∗ π (C=C, Furan) → π∗ (C=C, C≡N, NO₂)High250-400 nm
n → π∗ n (O atoms) → π∗ (C=C, C≡N, NO₂)Low300-450 nm

Note: Wavelengths are approximate and can be influenced by solvent and molecular conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molecular formula C₇H₄N₂O₃), the exact mass of the molecular ion [M]⁺ is expected at a mass-to-charge ratio (m/z) of 164.02. guidechem.com

High-resolution mass spectrometry can confirm the elemental composition with high accuracy. The fragmentation pattern in techniques like electron ionization mass spectrometry (EI-MS) would likely involve characteristic losses of small, stable neutral molecules or radicals. Common fragmentation pathways for nitrofuran derivatives include the loss of the nitro group (NO₂, 46 Da) and subsequent cleavage of the furan ring. The nitrile group (-CN, 26 Da) and parts of the propenenitrile chain can also be lost. The analysis of these fragment ions helps to piece together the molecular structure, confirming the connectivity of the functional groups. Studies on related nitrofuran metabolites often rely on tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection. researchgate.netnih.gov

Table 3: Plausible Mass Spectrometry Fragments for this compound

Fragment Ion (m/z) Proposed Structure / Neutral Loss
164 [M]⁺ (Molecular Ion)
118 [M - NO₂]⁺
92 [M - NO₂ - CN]⁺
90 [M - NO₂ - C₂H₂]⁺
64 [C₄H₂O]⁺ (Furan ring fragment)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). vscht.cz The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent peaks would include a sharp, strong band for the nitrile (C≡N) stretching vibration, typically found in the 2210-2260 cm⁻¹ region. pressbooks.pub The nitro group (NO₂) will exhibit two strong stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. bohrium.com The carbon-carbon double bond (C=C) of the propenenitrile chain, being part of a conjugated system, will show a stretching band in the 1600-1680 cm⁻¹ range. pressbooks.pub Additionally, vibrations corresponding to the furan ring (C-O-C stretching) and C-H bonds (both on the ring and the vinyl group) will be present. vscht.cz

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Nitrile (C≡N) Stretch2210-2260Medium to Sharp
Nitro (NO₂) Asymmetric Stretch1500-1560Strong
Nitro (NO₂) Symmetric Stretch1345-1385Strong
Alkene (C=C) Stretch1600-1680Medium
Furan Ring C-O-C Stretch1000-1300Strong
Vinyl (=C-H) Stretch3000-3100Medium
Furan (C-H) Stretch3100-3200Medium

X-ray Crystallography for Solid-State Molecular Architecture Determination

The analysis would also detail intermolecular interactions that govern the crystal packing, such as hydrogen bonds, dipole-dipole interactions, or π-π stacking between the furan rings of adjacent molecules. scirp.orgresearchgate.net This information is crucial for understanding the solid-state properties of the material and can provide insights into structure-property relationships. nih.gov Comparing the solid-state conformation with solution-state conformations (inferred from NMR studies) can reveal how the molecular structure adapts to different environments. nih.gov

Other Advanced Analytical Techniques for Comprehensive Characterization

Beyond the primary spectroscopic methods, a full characterization of this compound and its derivatives often involves other advanced techniques.

Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is used to experimentally verify the molecular formula (C₇H₄N₂O₃). scirp.org

Computational Chemistry: Quantum chemistry methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. researchgate.net These calculations can predict molecular geometries, vibrational frequencies (IR), NMR chemical shifts, and electronic transitions (UV-Vis) with a high degree of accuracy. Comparing computed data with experimental results can provide deeper insight and confirm structural assignments. nih.gov

Electrochemical Analysis: Techniques like cyclic voltammetry can be used to study the redox properties of the molecule. The nitro group in nitrofuran compounds is electrochemically active and can be reduced. researchgate.net Understanding these redox processes is often important, especially when investigating the mechanisms of action for biologically active nitro compounds. nih.gov

Computational and Theoretical Investigations of 3 5 Nitro 2 Furanyl 2 Propenenitrile

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. For nitrofuran derivatives, these calculations typically focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key predictors of a molecule's reactivity.

In analogous nitroaromatic compounds, the HOMO is generally distributed over the furan (B31954) ring and the propenenitrile bridge, while the LUMO is predominantly localized on the electron-withdrawing nitro group. nih.gov This separation is characteristic of a push-pull system. The energy of the LUMO is particularly significant; a lower LUMO energy indicates a greater ability to accept an electron. nih.gov This is crucial for the mechanism of action of many nitrofuran compounds, which are often prodrugs activated by enzymatic reduction of the nitro group. researchgate.netnih.gov

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net For 3-(5-Nitro-2-furanyl)-2-propenenitrile, the conjugated system is expected to result in a relatively small HOMO-LUMO gap, rendering it chemically reactive. QM calculations can also predict various reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, which collectively provide a quantitative measure of the molecule's reactive nature. researchgate.netnih.gov

Table 1: Predicted Quantum Mechanical Properties of a Representative Nitrofuran Analog (Data derived from studies on analogous compounds like Nitrofurantoin)

PropertyPredicted Value / CharacteristicSignificance
HOMO Energy Moderately HighIndicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons. Distribution is typically on the furan ring and conjugated system.
LUMO Energy Low / NegativeIndicates a high electron affinity. nih.gov Localization on the nitro group suggests this is the primary site for reductive activation. nih.gov
HOMO-LUMO Gap (ΔE) Relatively SmallA small gap correlates with higher chemical reactivity, lower kinetic stability, and higher polarizability. researchgate.net It is a key factor in intramolecular charge transfer.
Electrophilicity Index (ω) HighQuantifies the ability of a molecule to act as an electrophile. A high value, typical for nitrofurans, confirms its nature as a strong electron acceptor. researchgate.netmdpi.com

Density Functional Theory (DFT) Studies on Molecular Geometry and Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional structure and various properties of molecules with high accuracy. mdpi.com For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable geometric configuration. mdpi.comnih.gov

These studies would confirm the planarity of the furan ring and the nitro group. The propenenitrile side chain, however, allows for rotational freedom, leading to different possible conformers. DFT calculations can determine the relative energies of these conformers to identify the most stable ground-state geometry. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are calculated and can be compared with experimental data if available. nih.gov For instance, the C=C bond in the propenenitrile moiety will be shorter than the C-C single bonds, and the C≡N triple bond will be shorter and stronger still. nih.gov

DFT is also used to calculate vibrational frequencies (FT-IR and Raman spectra), which can help in the characterization of the compound. mdpi.com Furthermore, DFT provides a means to compute the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, a strong negative potential would be expected around the nitro group's oxygen atoms and the nitrile nitrogen, while the furan ring's hydrogen atoms would exhibit positive potential. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions (Preclinical Models)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. nih.govresearchgate.net This method is crucial in preclinical drug discovery for identifying potential biological targets and understanding the mechanism of action.

Given the known activity of nitrofuran derivatives against bacteria and protozoa like Trypanosoma cruzi, a likely target for docking simulations would be a nitroreductase enzyme. researchgate.netmdpi.comaimspress.com These enzymes are responsible for the reductive activation of the nitro group, a necessary step for their therapeutic effect. researchgate.netnih.gov Docking studies on similar nitrofuran compounds have shown that they fit into the active site of enzymes like E. coli nitroreductase (PDB: 1YLU) or Trypanosoma cruzi trypanothione (B104310) reductase. researchgate.netnih.gov

The simulation would predict the binding affinity (often expressed as a docking score in kcal/mol) and the specific interactions, such as hydrogen bonds, van der Waals forces, and pi-stacking, between the ligand and the amino acid residues in the active site. ajprd.com For this compound, key interactions would likely involve the nitro group forming hydrogen bonds with residues like Arginine or Serine, and the furan ring participating in hydrophobic or pi-stacking interactions. researchgate.net

Table 2: Representative Molecular Docking Results for Nitrofuran Analogs against Bacterial Nitroreductase (1YLU) (Data derived from studies on various nitrofuran derivatives)

Compound (Analog)Docking Score (kcal/mol)Key Interacting Residues (Predicted)
Nitrofurantoin (B1679001)-8.1GLU 165, ARG 10, ARG 207, SER 12, LYS 205 ajprd.com
Hydroxymethyl nitrofurantoin-8.8GLU 165, ARG 10, ARG 207, SER 39, SER 12, GLN 142, LYS 205 researchgate.netajprd.com
Furazolidone (B1674277)-7.6(Interactions with similar residues are expected) ajprd.com
Nifurtimox-5.9(Interactions with similar residues are expected) ajprd.com

Analysis of Electron Density and Intramolecular Charge Transfer Mechanisms

The structure of this compound is a classic example of a "push-pull" system, where the furan ring acts as an electron donor (push) and the nitro and nitrile groups act as strong electron acceptors (pull) through a conjugated π-system. nih.gov This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation or even in the ground state. nih.govnih.gov

Analysis of the electron density distribution, often visualized with MEP maps or through topological analysis like the Quantum Theory of Atoms in Molecules (QTAIM), can quantify this charge separation. mdpi.comwikipedia.org In the ground state, there is a permanent dipole moment due to the partial transfer of electron density from the furan ring towards the nitro and nitrile groups.

Upon absorption of light, the molecule transitions to an excited state where the ICT becomes much more pronounced. nih.gov This can lead to the formation of a highly polar excited state, which is often stabilized in polar solvents. nih.gov This process is fundamental to the photophysical properties of such chromophores. In some cases, significant structural changes, such as twisting around single bonds (leading to a Twisted Intramolecular Charge Transfer or TICT state), can occur to accommodate this large-scale charge redistribution, which often provides a non-radiative decay pathway, quenching fluorescence. nih.gov

Conformation Analysis and Stereochemical Considerations (e.g., Z/E isomers)

The propenenitrile side chain introduces two key stereochemical aspects: conformational flexibility around the single bonds and the possibility of geometric isomerism (Z/E) at the C=C double bond.

Conformational Analysis : Rotation around the C-C single bonds connecting the furan ring to the vinyl group and the vinyl group to the nitrile can lead to different conformers. Quantum chemical calculations can map the potential energy surface associated with these rotations to identify the most stable conformers (those at energy minima) and the energy barriers between them. researchgate.net The planarity of the conjugated system is energetically favorable, so conformers that maintain this planarity are expected to be the most stable.

Z/E Isomerism : The double bond in the 2-propenenitrile moiety allows for the existence of two geometric isomers: the Z isomer (from German zusammen, meaning "together") and the E isomer (from German entgegen, meaning "opposite"). windows.net The relative priority of the substituents on the double bond carbons determines the designation. The E isomer, where the larger groups (the nitrofuran ring and the nitrile group) are on opposite sides of the double bond, is typically the more thermodynamically stable form due to reduced steric hindrance. nih.gov The energy barrier for thermal isomerization between the E and Z forms is generally high for a C=C double bond, allowing for their separation and individual study. nih.govnih.gov Computational methods can predict the energy difference between the isomers and the activation energy for their interconversion. nih.gov

Theoretical Predictions of Reaction Pathways and Energetics

Computational chemistry is instrumental in mapping out potential reaction pathways and calculating their associated energetics, providing a mechanistic understanding that is difficult to obtain experimentally.

For this compound, a key reaction is the reduction of the nitro group. Theoretical models can elucidate the multi-step process of this reduction, which typically involves the sequential addition of electrons and protons to form nitroso, hydroxylamino, and finally amino derivatives. nih.gov DFT calculations can determine the structures of these intermediates and the transition states that connect them, revealing the rate-determining step of the activation process.

Another important reaction is nucleophilic attack. The electron-withdrawing nature of the nitro and nitrile groups makes the aromatic ring and the conjugated system susceptible to nucleophilic aromatic substitution or Michael addition at the propenenitrile group. numberanalytics.comnih.gov Theoretical calculations can predict the most likely sites for nucleophilic attack by analyzing the distribution of positive charge (from MEP maps) or the shape of the LUMO. mdpi.com By calculating the activation energies for different potential pathways, chemists can predict the most likely reaction products under various conditions. For example, DFT has been used to study the cycloaddition reactions of furan derivatives, predicting whether a reaction will proceed via a concerted or stepwise mechanism and explaining the observed product distribution. pku.edu.cn

Structure Activity Relationship Sar Studies of 3 5 Nitro 2 Furanyl 2 Propenenitrile Analogues

Impact of Substituent Variations on Biological Activities

The biological activity of 3-(5-nitro-2-furanyl)-2-propenenitrile analogues is highly sensitive to the nature and position of substituents. Modifications can dramatically alter efficacy against various targets, including bacteria, parasites, and cancer cells, by influencing electronic properties, steric fit, and metabolic stability.

Research on related 5-nitrofuran derivatives has established several key principles. The 5-nitro group on the furan (B31954) ring is almost universally considered essential for the primary mechanism of action in microorganisms, which involves enzymatic reduction to cytotoxic reactive nitrogen species. mdpi.complos.orgnih.gov The efficiency of this reduction is governed by the electronic environment of the nitrofuran system. Substituents on the furan ring can modulate this activity. For instance, studies on analogous nitrofuran systems show that electron-withdrawing groups can enhance the reduction potential and, in some cases, biological activity, while electron-donating groups may have the opposite effect. nih.govresearchgate.netacs.org

The acrylonitrile (B1666552) moiety is also a critical determinant of activity. nih.gov It acts as a spacer and an electronically active group. Variations in the substitution pattern on the α- and β-carbons of the propenenitrile chain, as well as the replacement of the cyano group, can lead to significant changes in biological response. Studies on other heteroaryl-acrylonitrile series have shown that the stereochemistry (E/Z isomerism) of the double bond is crucial for proper binding to biological targets. mdpi.com Furthermore, the cyano group, being a potent hydrogen bond acceptor and polar group, plays a significant role in target interaction and solubility. researchgate.net

In pyrazolyl acrylonitrile acaricides, for example, even small changes to alkyl substituents on the heterocyclic ring or the introduction of different halogens can lead to a complete loss or significant enhancement of activity, highlighting the high degree of structural specificity required. acs.org

Table 1: Inferred Impact of Substituent Variations on the Biological Activity of this compound Analogues

Position of SubstitutionType of SubstituentInferred Effect on Antibacterial/Antiparasitic ActivityRationale
Furan Ring (C3, C4) Small Alkyl (e.g., -CH₃)Likely decreaseMay sterically hinder binding to nitroreductase enzymes.
Halogen (e.g., -Cl, -Br)Variable; potentially increaseElectron-withdrawing nature can increase the reduction potential of the nitro group, potentially enhancing activation. nih.gov
Propenenitrile (α-carbon) Phenyl or Substituted PhenylSignificant change; context-dependentWould dramatically alter the steric and electronic profile, potentially shifting activity towards anticancer or other effects, as seen in related acrylonitriles.
Small Alkyl (e.g., -CH₃)Likely decreaseMay disrupt the planarity of the conjugated system, affecting interactions with the target.
Propenenitrile (β-carbon) This carbon is part of the furan ring in the parent compound.N/AN/A
Cyano Group Replacement Carboxylic Acid (-COOH) or Ester (-COOR)Likely decrease or change in activity profileAlters the electronic nature from a nitrile to a carboxyl group, changing its hydrogen bonding capacity and role as a Michael acceptor.
Aldehyde (-CHO)Maintained or altered activityThe aldehyde group is also an electron-withdrawing group and maintains planarity. Analogues like (E)-3-(5-Nitro-2-furyl)acrylaldehyde are known chemical reagents.

Identification of Pharmacophoric Requirements for Specific Biological Effects

A pharmacophore model outlines the essential three-dimensional arrangement of structural features necessary for a molecule to exert a specific biological effect. For analogues of this compound, the pharmacophore is a composite of the requirements for nitrofuran activation and the interactions mediated by the acrylonitrile linker.

The primary pharmacophoric features can be defined as:

The 5-Nitrofuryl Group: This is the cornerstone of the pharmacophore for antimicrobial activity. Its key features are the furan ring, acting as a rigid aromatic scaffold, and the nitro group at the 5-position. The nitro group functions as a potent hydrogen bond acceptor and, more importantly, as the substrate for nitroreductase enzymes, which activate the compound to its cytotoxic form. plos.orgnih.gov

The Cyano Group: This group serves multiple roles. It is a strong electron-withdrawing group, influencing the electronic properties of the entire molecule. It also functions as a hydrogen bond acceptor, which can be critical for anchoring the molecule to a target protein. researchgate.net In some contexts, the α,β-unsaturated nitrile system can act as a Michael acceptor, enabling potential covalent bond formation with nucleophilic residues (e.g., cysteine) in a target enzyme.

Computational pharmacophore modeling of structurally distinct inhibitors of various biological processes often reveals a common arrangement of features like aromatic rings, hydrogen bond donors/acceptors, and hydrophobic centers. nih.govnih.gov For this class of compounds, a hypothetical model would include an aromatic ring feature (furan), a hydrogen bond acceptor feature (nitro group), and another acceptor/polar feature (cyano group) at a specific distance and geometry.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of novel compounds and for understanding the physicochemical properties that drive potency.

For nitrofuran derivatives, 2D-QSAR studies have successfully modeled antibacterial and genotoxic activities. researchgate.netnih.gov These models often reveal that electronic parameters are paramount. Key descriptors include:

Hammett substituent constant (σ): This parameter quantifies the electron-donating or electron-withdrawing effect of a substituent. In many nitrofuran series, a positive correlation with activity is found for electron-withdrawing groups, suggesting that a lower electron density on the nitro group facilitates its reduction. nih.govacs.org

Electrochemical Reduction Potential (E): As the mechanism is dependent on reduction, a direct correlation between the ease of reduction and biological activity is often observed. researchgate.net

Steric Parameters (e.g., Molar Refractivity, MR): These descriptors account for the size and shape of substituents. Steric hindrance can negatively impact the binding of the molecule to the activating enzyme. nih.gov

Hydrophobicity (log P): While important for membrane transport, some QSAR studies on nitrofurans have found hydrophobicity to be a less significant contributor to the variance in activity compared to electronic factors. nih.govresearchgate.net

More advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) provide a deeper understanding by analyzing the 3D fields around the molecules. nih.govnih.gov In a hypothetical 3D-QSAR study of this compound analogues, molecules would be aligned, and their steric, electrostatic, and hydrophobic fields would be calculated. The resulting contour maps would visualize regions where specific properties are favorable or unfavorable for activity. For example, a CoMFA map might show a green contour (sterically favorable) near a certain position, indicating that bulky substituents are preferred there, while a red contour (electrostatically negative-favored) around the nitro group would confirm the importance of its electronegative character. nih.govresearchgate.net

Table 2: Key Parameters in QSAR Models for Predicting Biological Activity

QSAR MethodKey Parameters & DescriptorsTypical Interpretation in Nitrofuran SAR
2D-QSAR Electronic (σ, E), Steric (MR), Hydrophobic (log P)Activity is often positively correlated with electronic-withdrawing character and negatively with steric bulk near the core.
3D-QSAR (CoMFA) Steric and Electrostatic FieldsProvides 3D contour maps showing where bulky/small and positive/negative charge is favorable for activity.
3D-QSAR (CoMSIA) Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor FieldsOffers a more detailed analysis of different physicochemical properties and their spatial requirements for optimal binding.
Model Validation q² (cross-validated r²), r² (non-cross-validated r²), r²_pred (external validation)Values of q² > 0.5 and r²_pred > 0.6 are generally considered indicative of a robust and predictive model. nih.gov

Comparative SAR with Other Nitrofurans and Cyanoacrylonitrile Derivatives

Comparative SAR with Other Nitrofurans: The this compound scaffold can be compared with clinically used nitrofurans like Nitrofurantoin (B1679001) and Furazolidone (B1674277). wikipedia.org

Nitrofurantoin: Possesses an imidazolidine-2,4-dione (hydantoin) side chain attached via an azomethine (-CH=N-) linker. This linker and side chain are critical for its pharmacokinetic profile, particularly its rapid excretion into the urine, making it suitable for urinary tract infections.

Furazolidone: Features an oxazolidin-2-one ring attached via an azomethine linker. In comparison, the propenenitrile side chain of this compound is structurally distinct. The C=C bond of the propenyl linker is less polarized than the C=N azomethine bond in Nitrofurantoin and Furazolidone. The linear, planar acrylonitrile moiety provides a different spatial and electronic profile than the bulkier, more complex heterocyclic side chains of the clinical drugs. This structural difference would likely lead to interactions with different sets of reductases or other cellular targets, potentially resulting in a different spectrum of activity and resistance profile. Studies comparing nitrofurans and nitroimidazoles have shown that even changes in the core aromatic ring can significantly alter biological profiles. nih.govnih.gov

Comparative SAR with Other Cyanoacrylonitrile Derivatives: The acrylonitrile moiety is a "privileged scaffold" found in numerous biologically active compounds. nih.gov

Acaricidal Pyrazolyl Acrylonitriles: In compounds like Cyenopyrafen, the acrylonitrile group is attached to a pyrazole (B372694) ring. The SAR is dominated by substitutions on the pyrazole and a tert-butyl group on the acrylonitrile nitrogen, with the 5-nitrofuran's mechanism of reductive activation being completely absent. acs.org

Anticancer Benzimidazol-acrylonitriles: In these molecules, the acrylonitrile is attached to a benzimidazole (B57391) core. Their mechanism often involves the inhibition of specific kinases or other protein targets, where the acrylonitrile group contributes to binding through hydrogen bonding and hydrophobic interactions. researchgate.net

The key distinction for this compound analogues is the fusion of two pharmacologically active scaffolds. The 5-nitrofuran group imparts the characteristic broad-spectrum antimicrobial activity via reductive activation, a mechanism not present in most other acrylonitrile-based therapeutic agents. Conversely, the acrylonitrile portion fine-tunes the electronic properties of the nitrofuran ring and provides additional interaction points, potentially modulating the compound's potency and target selectivity compared to other nitrofurans.

Biological Activity Profiles and Mechanistic Research Preclinical and in Vitro Contexts

Antimicrobial Activity Investigations (In Vitro Studies)

The 5-nitrofuran core is essential for the antimicrobial properties observed in this class of compounds. The mechanism of action is believed to involve the reduction of the nitro group to a hydroxylamino group, a biotransformation catalyzed by nitroreductase enzymes present in susceptible microorganisms mdpi.com. This activation is crucial for their cytotoxic effects mdpi.com.

Derivatives of 3-(5-nitro-2-furyl)acrylic acid have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria mdpi.comnih.gov. Studies on various esters and amides of this acid have revealed significant inhibitory effects on bacterial growth nih.gov. The antibacterial potency of 5-nitrofuran derivatives extends to a range of pathogenic bacteria, including Escherichia coli and Staphylococcus aureus mdpi.comnih.gov. Some newly synthesized 5-nitro-2-furfurylidene derivatives have also shown in vitro activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhimurium researchgate.net. The presence of the nitro group at the C-5 position of the furan (B31954) ring is considered critical for this antibacterial action mdpi.com.

Table 1: Antibacterial Activity of Selected 3-(5-nitro-2-furyl)acrylic Acid Derivatives

Compound Type Test Organism Activity Reference
Esters of 3-(5-nitro-2-furyl)acrylic acid Escherichia coli Active nih.gov
Amides of 3-(5-nitro-2-furyl)acrylic acid Staphylococcus aureus Active nih.gov
5-nitro-2-furfurylidene derivatives Bacillus subtilis Active researchgate.net
5-nitro-2-furfurylidene derivatives Pseudomonas aeruginosa Active researchgate.net

The antifungal properties of 3-(5-nitro-2-furyl)acrylic acid derivatives have also been a subject of investigation. Studies have shown that these compounds exhibit antimycotic activity against a variety of yeasts and molds, including Saccharomyces cerevisiae, Candida albicans, Aspergillus niger, and Penicillium cyclopium nih.gov. The inhibitory effect on fungal growth is thought to be caused by the disruption of bioenergetic processes, particularly glycolysis nih.gov. For esters of 3-(5-nitro-2-furyl)acrylic acid, it has been observed that the antimycotic activity tends to decrease as the length of the alkyl chain increases nih.gov. Furthermore, a series of synthesized nitrofuran derivatives demonstrated potent activity against various fungal species such as Candida sp., Cryptococcus neoformans, Histoplasma capsulatum, and Paracoccidioides brasiliensis researchgate.net.

Table 2: Antifungal Activity of Selected 3-(5-nitro-2-furyl)acrylic Acid and Related Derivatives

Compound Type Test Organism Activity Reference
Esters of 3-(5-nitro-2-furyl)acrylic acid Candida albicans Active nih.gov
Amides of 3-(5-nitro-2-furyl)acrylic acid Aspergillus niger Active nih.gov
Nitrofuran derivatives Cryptococcus neoformans Potent researchgate.net
Nitrofuran derivatives Histoplasma capsulatum Potent researchgate.net

Derivatives of 3-(5-nitrofuran-2-yl)prop-2-en-1-one have emerged as exceptionally potent inhibitors of Mycobacterium tuberculosis H37Rv growth in vitro nih.gov. One particular derivative demonstrated a minimum inhibitory concentration (MIC) of 0.031 mg/L, outperforming first-line antituberculosis drugs like isoniazid and rifampicin in these in vitro assays nih.gov. These derivatives have shown selectivity and bactericidal activity towards slow-growing mycobacteria nih.gov. The mechanism of action for these compounds involves the inhibition of a novel therapeutic target, the arylamine N-acetyltransferase, in mycobacteria nih.gov. Other nitrofuran compounds have also been identified as potent inhibitors of M. tuberculosis growth, with some requiring activation by the cofactor F420 machinery nih.gov.

Antiparasitic Activity Studies (In Vitro and Animal Model Contexts)

The antiparasitic potential of nitro-containing compounds, including those with a 5-nitrofuran scaffold, has been explored against various parasitic organisms.

Nitro-containing compounds are of significant interest in the search for new treatments for Chagas disease, caused by the parasite Trypanosoma cruzi researchgate.net. While specific data on 3-(5-Nitro-2-furanyl)-2-propenenitrile is not available, related 5-nitro-2-aminothiazole-based compounds have demonstrated activity against T. cruzi amastigotes in infected cells nih.gov. These compounds were also found to be active against Trypanosoma brucei brucei nih.gov. The development of novel antiparasitic agents is crucial due to the limitations of current drugs like nifurtimox and benznidazole, which are associated with toxicity and limited efficacy in the chronic phase of Chagas disease researchgate.netfrontiersin.org. Some nitrofuran derivatives have also shown antiprotozoal effects in vitro mdpi.comnih.gov.

Structure-activity relationship (SAR) studies are crucial for optimizing the antiparasitic efficacy of lead compounds. For a series of 5-nitro-2-aminothiazole-based compounds, a good correlation was observed between lipophilicity (clogP value) and activity against Leishmania donovani and toxicity against L6 cells nih.gov. Similarly, a correlation existed between clogP values and the half-maximal inhibitory concentration (IC50) against T. cruzi in structurally related subgroups nih.gov. Interestingly, some potent antichagasic compounds in this series were not activated by the type I nitroreductase, suggesting alternative mechanisms of action may be at play nih.gov. In the context of antimalarial agents, SAR studies on [5-(4-nitrophenyl)-2-furyl]acrylic acid derivatives have also been conducted to optimize their activity against Plasmodium falciparum nih.govresearchgate.net.

Anticancer and Cytotoxic Activity Assessments (In Vitro Cell Line Studies)

Evaluation in Human Cancer Cell Lines (e.g., MCF7, HePG2, HT29)

Currently, there is a notable absence of publicly available scientific literature detailing the in vitro evaluation of this compound against the human cancer cell lines MCF7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HT29 (colon adenocarcinoma). While numerous studies have investigated the cytotoxic effects of other nitrofuran derivatives and various compounds on these cell lines, specific data regarding the anti-proliferative activity, such as IC50 values, for this compound remains to be published. Standard methodologies for such evaluations typically involve assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability after exposure to the compound.

Mechanisms of Cytotoxicity in Cellular Models (e.g., apoptosis induction, cell cycle arrest)

In the absence of direct studies on the cytotoxic activity of this compound, the specific mechanisms by which it may induce cell death in cancer models have not been elucidated. Research into related nitrofuran compounds has sometimes pointed towards the induction of apoptosis and cell cycle arrest as potential mechanisms of anticancer action. For instance, some nitrated tricycle derivatives have been shown to induce apoptosis and activate caspases 8, 9, and 3 in oral cancer cells inchem.orgmdpi.com. Similarly, other synthetic derivatives have been observed to cause cell cycle arrest in breast cancer cells nih.gov. However, without specific experimental data for this compound, it is not possible to confirm if it operates through similar pathways. Methodologies to investigate these mechanisms include flow cytometry for cell cycle analysis and apoptosis detection (e.g., Annexin V staining), and western blotting to assess the levels of key regulatory proteins.

Enzyme Inhibition Studies and Target Identification

Inhibition of Key Microbial Enzymes (e.g., Isocitrate Lyase in Mycobacterium tuberculosis)

Isocitrate lyase (ICL) is a well-established potential drug target in Mycobacterium tuberculosis, the causative agent of tuberculosis, as it is crucial for the bacterium's survival during the latent phase of infection. nih.govwestminster.ac.uk Various compounds have been investigated as inhibitors of this enzyme. nih.govwestminster.ac.uk However, a review of the existing scientific literature does not yield specific studies that have investigated or demonstrated the inhibitory activity of this compound against Mycobacterium tuberculosis isocitrate lyase.

Molecular Interactions with Biological Targets

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interactions between a small molecule and its biological target at the molecular level. Such studies can provide insights into the binding affinity and mode of interaction, guiding the design of more potent inhibitors. While molecular docking studies have been performed on other nitrofuran derivatives to explore their binding to various protein targets, specific in silico or experimental studies detailing the molecular interactions of this compound with any biological target, including microbial enzymes, are not currently available in the scientific literature.

Mutagenicity and Carcinogenicity Research in Model Systems

The mutagenic and carcinogenic potential of chemical compounds is a critical aspect of their toxicological profile. The Ames test, a bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a substance. wikipedia.orggenetics-gsa.org While some nitrofuran compounds have been reported as positive in the Ames test, specific results for this compound are not documented in the available literature.

Regarding carcinogenicity, long-term studies in animal models are necessary to determine if a compound can cause cancer. Studies on other 5-nitrofuran derivatives have indicated carcinogenic potential in rodents. For example, 3-(5-nitro-2-furyl)-imidazo(1,2-alpha) pyridine was found to be a strong carcinogen in mice and rats, inducing tumors in the esophagus, forestomach, and other tissues. nih.gov Another related compound, 5-(Morpholinomethyl)-3-[(5-nitrofurfurylidene)amino]-2-oxazolidinone, has also been shown to be carcinogenic in rats. inchem.org However, specific carcinogenicity studies on this compound have not been reported.

Carcinogenicity Studies in Rodent Models for Related Nitrofuran Derivatives (e.g., Furylfuramide/AF-2)

Extensive research into the carcinogenicity of nitrofuran derivatives has been conducted, with a significant focus on 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide, also known as furylfuramide or AF-2. nih.govwikipedia.org AF-2 was previously used as a food preservative in Japan but was banned after studies revealed its mutagenic and carcinogenic properties. nih.govwikipedia.org

Carcinogenicity studies in rodent models have demonstrated that AF-2 can induce tumors in multiple organs. In mice, oral administration of AF-2 has been shown to cause squamous cell carcinomas in the forestomach. nih.govnih.govnih.gov Some studies also reported metastases to the liver, spleen, lymph nodes, and peritoneal cavity in mice. nih.gov In rats, AF-2 administration has been linked to the development of mammary tumors. nih.gov The carcinogenicity of furylfuramide has been observed in both fetal and young mice as well, leading to the development of lung and other tumors. nih.gov These findings in animal models were pivotal in the re-evaluation of AF-2's safety as a food additive. nih.gov

Table 2: Summary of Carcinogenicity Findings for Furylfuramide (AF-2) in Rodent Models
Animal ModelCompoundObserved TumorsPrimary Target Organ(s)
Mice (ddY)Furylfuramide (AF-2)Squamous cell carcinoma. nih.govnih.govForestomach. nih.govnih.gov
Mice (CDF1)Furylfuramide (AF-2)Squamous cell carcinoma, with metastases observed. nih.govForestomach. nih.gov
Rats (Wistar)Furylfuramide (AF-2)Mammary tumors. nih.govMammary gland. nih.gov
Hamsters (Golden)Furylfuramide (AF-2)Squamous cell carcinomas. nih.govForestomach. nih.gov
Mice (Fetal and Young)Furylfuramide (AF-2)Lung neoplasms and other tumors. nih.govLung. nih.gov

Applications in Chemical Biology and Advanced Materials

Role as Versatile Synthetic Intermediates for Complex Organic Molecules

3-(5-Nitro-2-furanyl)-2-propenenitrile and its derivatives are recognized as versatile intermediates in the synthesis of a wide array of complex organic and heterocyclic compounds. The presence of multiple reactive sites—the activated carbon-carbon double bond, the nitrile group, and the nitro-substituted furan (B31954) ring—allows for a diverse range of chemical transformations.

One of the key reactions involving this scaffold is the Knoevenagel condensation, which is a fundamental method for carbon-carbon bond formation. researchgate.netnih.gov This reaction, typically occurring between an aldehyde or ketone and an active methylene (B1212753) compound, can be adapted to use 5-nitro-2-furaldehyde (B57684) as a precursor to this compound. The resulting α,β-unsaturated nitrile is a highly reactive Michael acceptor, readily undergoing addition reactions with various nucleophiles.

The reactivity of this compound has been harnessed in the synthesis of various heterocyclic systems. For instance, reactions with nitrogen nucleophiles have been shown to yield a variety of azaheterocycles. nih.gov The reaction of similar furanone derivatives with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyridazinone derivatives. nih.gov Furthermore, the nitrile group can participate in cyclization reactions to form fused heterocyclic systems. For example, aminofuran derivatives can be converted into furopyrimidines by reacting with reagents like formamide (B127407) or nitriles. nih.gov The synthesis of pyrido[2,3-d]pyrimidines, an important class of heterocyclic compounds with biological activity, can be achieved from preformed pyrimidine (B1678525) precursors that share structural similarities with derivatives of this compound. nih.govresearchgate.net These synthetic strategies highlight the utility of this scaffold in generating molecular complexity and accessing diverse chemical space.

The versatility of this intermediate is further demonstrated in multicomponent reactions. For example, derivatives of pyrrolo[3,2-b]pyrroles have been synthesized using a multicomponent approach involving an aniline (B41778) derivative, a benzaldehyde (B42025) derivative, and 2,3-butanedione, catalyzed by a Lewis acid. researchgate.net The structural motif of this compound, with its conjugated system, makes it an attractive component for such reactions, enabling the rapid construction of complex molecular architectures.

Table 1: Examples of Heterocyclic Systems Synthesized from Furan-based Precursors

Precursor Type Reagent(s) Resulting Heterocycle
3-(4-Nitrobenzylidene)-5-phenylfuran-2(3H)-one Hydrazine hydrate Pyridazinone derivative nih.gov
2-Aminofuran-3-carbonitriles Formamide Furo[2,3-d]pyrimidine nih.gov
4-Amino-5-bromopyrimidine Crotonic acid (via multi-step synthesis) Pyrido[2,3-d]pyrimidin-7(8H)-one nih.gov
Aniline and benzaldehyde derivatives 2,3-Butanedione, NbCl5 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole researchgate.net

Potential in the Development of Chemical Probes for Biological Systems

The development of fluorescent probes for imaging and detecting biological analytes and processes is a rapidly advancing field. researchgate.netnih.govnih.gov The 5-nitrofuran moiety, a key component of this compound, has been identified as a promising pharmacophore for the design of such probes, particularly for detecting nitroreductase (NTR) activity and imaging hypoxic conditions in tumors. researchgate.netresearchgate.netnih.gov

The underlying principle of these probes is the fluorescence quenching effect of the nitro group, which is a potent electron-withdrawing group. In its native state, a fluorophore attached to the 5-nitrofuran scaffold is typically non-fluorescent or weakly fluorescent. However, in the presence of nitroreductase enzymes, which are overexpressed in hypoxic environments characteristic of many solid tumors, the nitro group is reduced to a highly fluorescent amino group. researchgate.netnih.gov This "turn-on" fluorescence response provides a sensitive and selective method for detecting NTR activity and, by extension, cellular hypoxia. researchgate.netresearchgate.net

A variety of fluorescent probes have been developed based on this mechanism, employing different fluorophores and targeting strategies. For instance, near-infrared (NIR) fluorescent probes are particularly advantageous due to their deep tissue penetration and minimal autofluorescence from biological samples. novapublishers.com Researchers have successfully designed ratiometric NIR fluorescent probes for imaging nitroreductase activity in 3D multicellular tumor spheroids, providing a powerful tool for studying tumor biology. novapublishers.com While not all of these probes are directly synthesized from this compound, the principle is directly applicable, and the compound's conjugated system could be readily incorporated into such probe designs.

The versatility of the 5-nitrofuran scaffold allows for its incorporation into various probe architectures. For example, nitronaphthalimide-based probes have been developed for fluorescence imaging of hypoxia in cancer cells. researchgate.net The design of these probes often involves linking the 5-nitrofuran moiety to a known fluorophore, where the nitro group acts as the recognition site and fluorescence quencher. The development of such probes has significant potential for applications in disease diagnosis and for monitoring therapeutic responses. nih.gov

Exploration in Organic Dye Chemistry and Conjugated Molecular Systems

The extended π-conjugated system of this compound, coupled with the strong electron-accepting nature of the nitro group and the electron-donating potential of the furan ring, makes it an interesting candidate for the development of push-pull dyes. nih.govccspublishing.org.cn Push-pull systems, characterized by an electron-donating group and an electron-accepting group linked by a conjugated bridge, are known for their unique photophysical properties, including strong intramolecular charge transfer (ICT) and solvatochromism. rsc.org

The solvatochromic behavior of a dye, which is the change in its absorption or emission spectrum with the polarity of the solvent, is a key feature of push-pull systems. researchgate.netrsc.orgresearchgate.net This property arises from the change in the dipole moment of the molecule upon electronic excitation. For push-pull dyes, an increase in solvent polarity often leads to a red-shift (bathochromic shift) in the absorption spectrum. rsc.org The 5-nitrofuran moiety can act as a potent acceptor in such systems. For example, new solvatochromic dyes based on 5-dimethylamino-5'-nitro-2,2'-bithiophene have been synthesized and shown to be highly sensitive to solvent polarity. researchgate.net

Furthermore, organic chromophores with large second-order hyperpolarizabilities are of great interest for applications in nonlinear optics (NLO), which have potential uses in optical data storage, image processing, and optical switching. The design of NLO chromophores often focuses on creating molecules with a large change in dipole moment upon excitation, a characteristic inherent to push-pull systems. The incorporation of a 5-nitrofuran unit as the acceptor part of a conjugated system has been explored to enhance NLO properties. Theoretical and experimental studies have shown that the presence of a nitro group as an acceptor can significantly influence the NLO response of a chromophore. The synthesis of novel organic NLO chromophores containing an azo-furan based conjugation bridge has been reported, demonstrating the potential of furan-based systems in this field.

Table 2: Photophysical Properties of Related Push-Pull Dyes

Dye Structure Type Electron Donor Electron Acceptor Key Property
D-π-A Pyrene Various (e.g., TCF, TNF) Negative solvatochromism observed for some dyes ccspublishing.org.cn
Bithiophene-based Dimethylamino Nitro Strong solvatochromism researchgate.net
Azo-furan bridge Diethylaminophenyl Tricyanofuran Nonlinear optical activity

Miscellaneous Chemical Applications and Derivatization for Non-Biological Utilities

Beyond its applications in the synthesis of biologically relevant molecules and probes, this compound and its parent scaffold, the 5-nitrofuran ring, have been explored for other chemical utilities, including the development of novel materials.

One area of interest is the creation of polymeric materials with specific functionalities. For instance, polymeric nitrofuran derivatives have been synthesized with the aim of achieving prolonged antibacterial action. This involves the chemical modification of functionalized resins with nitrofuran derivatives, leading to materials that can slowly release the active agent or exhibit surface-bound antimicrobial activity. rsc.org The radical-initiated homo- and copolymerization of 5-nitrofurfuryl methacrylate (B99206) has also been studied to produce new polymeric materials. nih.gov

Derivatization of the 5-nitrofuran scaffold is also a key strategy in analytical chemistry. For example, 5-nitro-2-furaldehyde has been proposed as a derivatizing agent for the determination of nitrofuran metabolites in food products. This involves reacting the metabolites with the aldehyde to form stable derivatives that can be readily detected by techniques such as HPLC-MS/MS.

The unique electronic properties of nitro-containing conjugated systems have also led to their investigation in the field of materials science for applications in electronics. While not directly focused on this compound, research into organic compounds with nonlinear optical (NLO) properties often involves structures with strong electron-donating and -accepting groups, a category into which derivatives of this compound would fall. The synthesis of chromophores with enhanced electro-optic activity is an active area of research, with potential applications in telecommunications and optical computing.

Table 3: Mentioned Compound Names

Compound Name
This compound
(E)-3-(5-nitrofuran-2-yl)acrylonitrile
5-Nitro-2-furfurylidene malononitrile (B47326)
5-Nitro-2-furaldehyde
Pyrido[2,3-d]pyrimidine
Furo[2,3-d]pyrimidine
Pyrrolo[3,2-b]pyrrole
3-(4-Nitrobenzylidene)-5-phenylfuran-2(3H)-one
Hydrazine hydrate
Pyridazinone
2-Aminofuran-3-carbonitriles
Formamide
4-Amino-5-bromopyrimidine
Crotonic acid
Pyrido[2,3-d]pyrimidin-7(8H)-one
Aniline
Benzaldehyde
2,3-Butanedione
1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole
Nitronaphthalimide
5-dimethylamino-5'-nitro-2,2'-bithiophene
5-nitrofurfuryl methacrylate

Q & A

Q. What are the optimal synthetic routes for 3-(5-Nitro-2-furanyl)-2-propenenitrile, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves nitration of furan derivatives followed by functionalization. Key steps include:
  • Nitration : Use sulfuric acid as a catalyst under controlled temperatures (0–10°C) to selectively introduce the nitro group at the 5-position of the furan ring .

  • Acrylonitrile Formation : Employ Knoevenagel condensation between 5-nitro-2-furancarboxaldehyde and cyanoacetic acid derivatives, using piperidine as a base catalyst in ethanol at reflux (~78°C) .

  • Purification : Crystallization from ethanol or acetone ensures ≥95% purity. Monitor via TLC (silica gel, hexane:ethyl acetate 3:1) .

    Key Reaction Parameters
    Nitration Temp: 0–10°C
    Condensation Solvent: Ethanol
    Yield Range: 65–82%

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : Look for characteristic signals:
  • ¹H NMR : δ 8.2 ppm (furan H-3), δ 7.6–7.8 ppm (acrylonitrile protons) .
  • ¹³C NMR : δ 115–120 ppm (nitrile carbon), δ 150 ppm (nitro group) .
  • IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1530 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
  • Mass Spectrometry : Molecular ion peak at m/z 180 (C₇H₄N₂O₃⁺) .

Advanced Research Questions

Q. What strategies can mitigate contradictions in bioactivity data, such as conflicting IL-6 modulation results?

  • Methodological Answer : Discrepancies in IL-6 expression (e.g., reports both upregulation and downregulation) may arise from:
  • Dose-Dependent Effects : Conduct dose-response assays (0.1–100 µM) to identify biphasic behavior.

  • Cell-Type Specificity : Test in multiple models (e.g., RAW 264.7 macrophages vs. primary monocytes) .

  • Pathway Inhibition : Use IL-6 receptor antagonists (e.g., Tocilizumab) to isolate compound-specific effects .

    Experimental Design
    Cell Lines: RAW 264.7, THP-1
    Assays: ELISA (IL-6 secretion), qPCR (IL-6 mRNA)

Q. How can structural modifications enhance the compound’s bioactivity while retaining nitro-furan pharmacophores?

  • Methodological Answer : Modify the acrylonitrile moiety to improve solubility or target affinity:
  • Substitution : Replace the nitrile with a carboxylic acid (e.g., 3-(5-Nitro-2-furyl)acrylic acid) to enhance hydrogen bonding .

  • Heterocycle Fusion : Introduce pyrazole or thiazole rings via cyclocondensation, maintaining the nitro group’s electron-withdrawing effects .

  • SAR Studies : Test derivatives for antimicrobial activity (MIC against E. coli and S. aureus) and cytotoxicity (MTT assay on HEK293 cells) .

    Derivative Synthesis
    Catalyst: Pd/C for hydrogenation
    Solvent: DMF for cyclization

Contradictions and Resolutions

  • Nitration Selectivity : and highlight variability in nitro group positioning. Use directing groups (e.g., methoxy) or DFT calculations to predict regioselectivity .
  • Biological Safety : While notes historical use in food preservatives, later studies () suggest immunotoxicity. Prioritize in vitro genotoxicity assays (Ames test) before in vivo trials .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Nitro-2-furanyl)-2-propenenitrile
Reactant of Route 2
Reactant of Route 2
3-(5-Nitro-2-furanyl)-2-propenenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.